Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
“Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate” is a chemical compound with the CAS Number: 2490418-42-1 . It has a molecular weight of 243.37 . The IUPAC name for this compound is "tert-butyl 7-mercapto-5-azaspiro [3.4]octane-5-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3" . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Synthesis and Molecular Structure
Synthesis of Cyclic Amino Acid Esters : A study by Moriguchi et al. (2014) detailed the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing its structure through NMR spectroscopy and X-ray diffraction analysis. This work demonstrates the compound's bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, presenting a foundational approach for the synthesis of related compounds (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).
Rearrangement of Oxaziridines : Research on the photochemical and thermal rearrangement of oxaziridines by Lattes et al. (1982) highlighted the stereoelectronic control theory, which could be relevant for understanding reactions involving tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate. This study provides insights into regioselectivities observed in photochemical and thermal rearrangements, which could inform synthetic strategies for related compounds (Lattes, A., Oliveros, E., Rivière, M., Belzecki, C., Mostowicz, D., Abramskj, W., Piccinnileopardi, C., Germain, G., & Vanmeerssche, M., 1982).
Building Blocks for Polyketides : A study by Shklyaruck (2015) developed an efficient procedure for transforming derivatives into building blocks for the synthesis of natural compounds with antitumor activity. This research underscores the potential of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate derivatives in the synthesis of biologically active compounds (Shklyaruck, D., 2015).
Chiral Compounds Synthesis : Another study by Moriguchi et al. (2014) focused on the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcasing a method for producing chiral cyclic amino acid esters without using chiral catalysts. This highlights the compound's relevance in creating chiral building blocks for further chemical synthesis (Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYNPVWSXVPELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate |
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